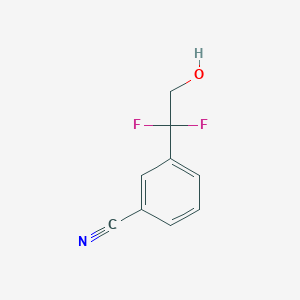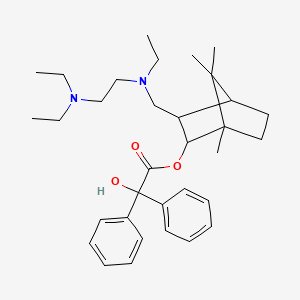
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a bornanol core structure, which is a bicyclic alcohol, and a benzilate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) typically involves multiple steps. One common method includes the esterification of 2-Bornanol with benzilic acid in the presence of a suitable catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
科学的研究の応用
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function. The benzilate ester group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2-Bornanol, 3-(((2-(diethylamino)ethyl)methylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(dimethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(diethylamino)propyl)ethylamino)methyl)-, benzilate (ester)
Uniqueness
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological systems, while the benzilate ester group contributes to its stability and reactivity.
特性
CAS番号 |
17170-66-0 |
|---|---|
分子式 |
C33H48N2O3 |
分子量 |
520.7 g/mol |
IUPAC名 |
[3-[[2-(diethylamino)ethyl-ethylamino]methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C33H48N2O3/c1-7-34(8-2)22-23-35(9-3)24-27-28-20-21-32(6,31(28,4)5)29(27)38-30(36)33(37,25-16-12-10-13-17-25)26-18-14-11-15-19-26/h10-19,27-29,37H,7-9,20-24H2,1-6H3 |
InChIキー |
WOKDVKWDLGSMRD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC)CC1C2CCC(C1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



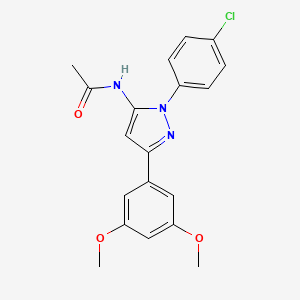

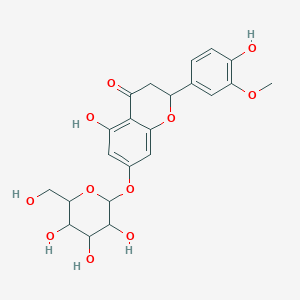
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
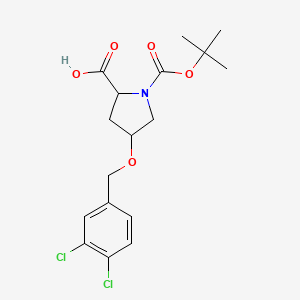

![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
